2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a nitrobenzamide core, a morpholinopyridazinyl group, and a methylphenyl group, which may contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of a nitro group to a benzene ring.
Amidation: Formation of the benzamide structure.
Substitution: Introduction of the morpholinopyridazinyl group through nucleophilic substitution.
Methylation: Addition of a methyl group to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Reduction: Formation of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for drug development targeting specific enzymes or receptors.
Biology: Use as a biochemical probe to study cellular pathways.
Materials Science: Incorporation into polymers or materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The morpholinopyridazinyl group could interact with specific amino acid residues, while the nitrobenzamide core may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(3-(4-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide: Similar structure with a different substitution pattern.
2-methyl-N-(3-(6-piperidinopyridazin-3-yl)phenyl)-3-nitrobenzamide: Piperidine ring instead of morpholine.
Uniqueness
The unique combination of the nitrobenzamide core, morpholinopyridazinyl group, and methylphenyl group may confer specific chemical and biological properties that differentiate it from similar compounds. This could include differences in binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-18(6-3-7-20(15)27(29)30)22(28)23-17-5-2-4-16(14-17)19-8-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPRVUXTXILLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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